(S)-2-hydroxy-3-butenyl glucosinolate
Description
Properties
Molecular Formula |
C11H18NO10S2- |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
[(E)-[(3S)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate |
InChI |
InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/p-1/b12-7+/t5-,6-,8-,9+,10-,11+/m1/s1 |
InChI Key |
MYHSVHWQEVDFQT-QSKOKFRPSA-M |
Isomeric SMILES |
C=C[C@H](C/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
Canonical SMILES |
C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O |
Synonyms |
epi-progoitrin epiprogoitrin progoitrin progoitrin, (S)-isomer progoitrin, monopotassium salt |
Origin of Product |
United States |
Scientific Research Applications
Agricultural Applications
1.1 Pest Resistance
Glucosinolates, including (S)-2-hydroxy-3-butenyl glucosinolate, play a crucial role in plant defense mechanisms against herbivores and pathogens. Research indicates that the breakdown products of glucosinolates exhibit nematocidal and insecticidal properties, which can enhance crop resilience. For instance, studies have shown that plants with higher levels of specific glucosinolates can deter pests effectively, thereby reducing pesticide reliance .
1.2 Biofumigation
Biofumigation is a sustainable agricultural practice that utilizes plant-derived compounds to suppress soil-borne pathogens. The incorporation of Brassica residues into the soil releases glucosinolates, which upon hydrolysis by myrosinase produce isothiocyanates known for their antimicrobial properties. This method has been successfully applied in controlling diseases like Fusarium wilt in various crops .
Nutritional Applications
2.1 Health Benefits
The consumption of cruciferous vegetables rich in this compound has been linked to numerous health benefits, particularly due to its breakdown products like isothiocyanates. These compounds are recognized for their anti-cancer properties, contributing to reduced risks of various cancers such as lung and colorectal cancer through mechanisms involving anti-proliferative and pro-apoptotic activities .
2.2 Nutritional Studies
Recent studies have focused on the bioavailability and metabolism of glucosinolates in humans. For example, research indicates that the gut microbiome can enhance the bioactivity of these compounds by converting glucosinolates into more bioactive forms . This aspect is crucial for understanding how dietary intake influences health outcomes.
Medicinal Applications
3.1 Cancer Research
The anti-carcinogenic properties of this compound have been extensively studied. Clinical trials have highlighted its potential in cancer prevention strategies, particularly through dietary interventions involving cruciferous vegetables . The hydrolysis products are shown to induce phase II detoxifying enzymes, which play a role in cancer protection .
3.2 Metabolic Engineering
There is ongoing research into metabolic engineering to enhance glucosinolate levels in crops for improved health benefits. By manipulating biosynthetic pathways, scientists aim to increase the concentration of beneficial glucosinolates like this compound in plants . This approach not only aims to improve plant defense mechanisms but also enhances the nutritional profile of food crops.
Table 1: Health Benefits Associated with this compound
Table 2: Agricultural Benefits of Glucosinolates
| Application | Description | Example |
|---|---|---|
| Pest resistance | Deters herbivores and pathogens | Enhanced resilience in Brassica crops |
| Biofumigation | Suppresses soil-borne pathogens | Effective against Fusarium wilt |
Case Studies
Case Study 1: Biofumigation Efficacy
A study conducted on broccoli residues demonstrated a significant reduction in soil pathogens when incorporated into the soil prior to planting. The release of isothiocyanates from glucosinolates was linked to a decrease in disease incidence by over 50% compared to control plots without biofumigation practices .
Case Study 2: Cancer Prevention Trials
Clinical trials involving participants consuming high amounts of cruciferous vegetables showed a marked decrease in biomarkers associated with cancer risk after six months. The study attributed this effect to the increased intake of this compound and its metabolites .
Preparation Methods
Cation-Exchange Resin IR-120 (H+ Form)
The concentrated extract is loaded onto a IR-120 (H+) column (1.5 × 20 cm per 100 g meal), where glucosinolates bind via their sulfate groups. Elution with 1.5 L of 2% K₂SO₄ displaces adsorbed compounds, achieving a 97% recovery rate. Neutralization with 1 N KOH precedes anion-exchange chromatography to prevent sulfate hydrolysis.
Anion-Exchange Resin IR-4B (Cl⁻ Form)
The neutralized solution is passed through IR-4B (Cl⁻) resin, selectively retaining glucosinolates. Post-washing with 500 mL H₂O removes contaminants, and elution with 0.1 M NH₄HCO₃ yields a purified fraction. Freeze-drying eliminates ammonium bicarbonate, with final traces removed via H₂SO₄ desiccation.
Secondary Purification via Alumina Chromatography
Residual pigments and non-polar impurities are removed using a basic Al₂O₃ column (2.5 cm diameter). The glucosinolate fraction is dissolved in 80% ethanol and loaded at 1 g Al₂O₃ per 25 mg glucosinolate. Elution with 700 mL 0.1 M NH₄HCO₃ followed by lyophilization produces a crystalline product with >99% purity.
Table 1: Recovery Rates During Purification Stages
| Purification Step | This compound Yield (g/100 g meal) |
|---|---|
| Post IR-120 (H+) | 4.01 |
| Post IR-4B (Cl⁻) | 5.40 |
| Post Al₂O₃ Chromatography | 4.66 (97% recovery) |
Enzymatic Biosynthesis Pathways
Hydroxylation of 3-Butenyl Glucosinolate
In Barbarea vulgaris, this compound is synthesized via cytochrome P450-mediated hydroxylation of 3-butenyl glucosinolate. The enzyme GS-OH (CYP83A1 homolog) introduces the 2(S)-hydroxyl group with strict stereoselectivity. RNA-seq studies confirm upregulation of CYP79F1 and CYP83A1 transcripts in glucosinolate-rich phenotypes, correlating with 2.5-fold higher hydroxylase activity compared to non-hydroxylating variants.
Methionine-Dependent Chain Elongation
Biosynthesis initiates with methionine chain elongation via methylthioalkylmalate synthase (MAM), isopropylmalate isomerase (IPMI), and isopropylmalate dehydrogenase (IPMDH). In Crambe abyssinica, a single MAM isoform directs four elongation cycles, producing 2-amino-6-(methylthio)caproic acid as the precursor. Transamination by branched-chain amino acid transaminase 4 (BCAT4) yields the corresponding 2-oxo acid, which undergoes oxidation to the aldoxime intermediate.
Analytical Validation and Quality Control
Desulfation and HPLC Analysis
Post-purification, desulfation is performed using Helix pomatia sulfatase (1 U/mg glucosinolate) at pH 6.0 for 16 hours. Desulfoglucosinolates are analyzed via reverse-phase HPLC (C18 column, 1 mL/min flow rate) with UV detection at 229 nm. The (S)-2-hydroxy-3-butenyl derivative elutes at 12.3 minutes, distinguishable from the (R)-epimer (13.1 minutes) using chiral columns.
Table 2: Hydrolysis Products of this compound
| Enzyme System | Major Product | Relative Abundance (%) |
|---|---|---|
| Myrosinase + ESP* | 3-Hydroxy-4,5-epithiobutyl nitrile | 100 |
| Myrosinase (ESP-free) | (S)-2-Hydroxy-3-butenyl isothiocyanate | 85 |
*ESP: Epithiospecifier protein
Challenges and Optimization Strategies
Thermal Stability Considerations
The hydroxypentenyl side chain is prone to β-elimination at temperatures >50°C. Extraction protocols must limit exposure to heat, with methanol extraction conducted below 70°C. Lyophilization instead of rotary evaporation preserves structural integrity, reducing decomposition from 15% to <2%.
Q & A
Q. What are the key steps in the biosynthesis of (S)-2-hydroxy-3-butenyl glucosinolate, and how can researchers experimentally validate this pathway?
this compound (progoitrin) is biosynthesized from 3-butenyl glucosinolate via hydroxylation catalyzed by 2-oxoacid-dependent dioxygenases (ODDs). In Arabidopsis and Chinese kale, ODD enzymes (e.g., BocODD1/2) are critical for this conversion, as demonstrated through gene cloning and functional complementation assays . To validate the pathway, researchers can:
Q. How does this compound contribute to plant defense mechanisms, and what experimental approaches are used to study its biological roles?
Q. What methodological considerations are critical for accurately quantifying this compound in plant tissues?
Tissue-specific extraction and stability are paramount. Key steps:
- Use polar solvents (e.g., 70% methanol) for extraction to prevent degradation .
- Normalize data using internal standards (e.g., benzyl glucosinolate) and correct for UV response factors .
- Employ LC-MS for intact glucosinolates or GC-MS for hydrolyzed products (e.g., thioureas, oxazolidinethiones) .
- Account for tissue variation: roots often have higher glucosinolate diversity than shoots .
Advanced Research Questions
Q. How do genetic regulators like BnaC02.VTE4 influence the competitive balance between glucosinolate and vitamin E biosynthesis?
The BnaC02.VTE4 gene negatively regulates glucosinolate content while promoting vitamin E synthesis in rapeseed. Researchers can:
Q. What analytical challenges arise in distinguishing stereoisomers like (R)- and this compound, and how can they be addressed?
Stereoisomers have identical masses but distinct biological activities (e.g., progoitrin vs. epiprogoitrin). Solutions include:
Q. How can researchers design experiments to resolve contradictions in reported glucosinolate content across studies (e.g., tissue-specific vs. genotype-driven variation)?
Discrepancies often stem from environmental factors, tissue sampling, or analytical methods. Strategies:
Q. What experimental frameworks are effective for studying the impact of abiotic stress (e.g., drought) on this compound accumulation?
Drought alters glucosinolate profiles via hormonal signaling (e.g., ABA). Approaches:
- Transcriptome profiling (RNA-seq) to identify stress-responsive biosynthetic genes (e.g., ODDs, CYP79s) .
- Metabolite correlation networks to link glucosinolate levels with stress markers (e.g., proline, ROS) .
- Hydroponic systems with controlled water stress to isolate environmental effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
